molecular formula C21H20N2O5 B12033689 N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

Cat. No.: B12033689
M. Wt: 380.4 g/mol
InChI Key: JIAQPIMGRWCGKW-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2(1H)-quinolinones with specific benzyl derivatives under controlled conditions . The reaction conditions often involve the use of solvents like acetic acid and reagents such as bromine for specific substitutions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The conditions typically involve controlled temperatures and the use of solvents like acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with bromine can yield brominated derivatives of the original compound .

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been studied for its potential to inhibit aldosterone synthase, which plays a role in regulating blood pressure and fluid balance . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of hydroxyquinolines and pyrroloquinolines, such as:

Uniqueness

What sets N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide apart is its specific structure, which includes both a pyrroloquinoline core and a dimethoxybenzyl group

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C21H20N2O5/c1-27-15-7-6-12(10-16(15)28-2)11-22-20(25)17-19(24)14-5-3-4-13-8-9-23(18(13)14)21(17)26/h3-7,10,24H,8-9,11H2,1-2H3,(H,22,25)

InChI Key

JIAQPIMGRWCGKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O)OC

Origin of Product

United States

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